N-(5-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide
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Overview
Description
N-(5-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide is a synthetic organic compound known for its diverse applications in medicinal chemistry. This compound features a piperidine ring, which is a common motif in many pharmacologically active molecules, and a chloro-substituted aromatic ring, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide typically involves the following steps:
Formation of the Amide Bond: The starting materials include 5-chloro-2-methylaniline and 2-(4-methyl-1-piperidinyl)acetic acid. The amide bond is formed through a condensation reaction, often facilitated by coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products, often involving automated systems for precise control of temperature, pressure, and reagent addition.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the aromatic ring or the amide group, potentially converting the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of analgesics and anti-inflammatory drugs.
Biological Studies: The compound is used to investigate the interaction with various biological targets, including receptors and enzymes.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide involves its interaction with specific molecular targets such as receptors or enzymes. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to receptors and modulate their activity. The chloro-substituted aromatic ring can enhance binding affinity and selectivity through hydrophobic interactions and halogen bonding.
Comparison with Similar Compounds
- N-(2-chlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide
- N-(4-chlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide
- N-(5-chloro-2-methylphenyl)-2-(1-piperidinyl)acetamide
Comparison: N-(5-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide is unique due to the specific positioning of the chloro and methyl groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties, receptor binding affinities, and metabolic stability, making it a valuable candidate for specific therapeutic applications.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-11-5-7-18(8-6-11)10-15(19)17-14-9-13(16)4-3-12(14)2/h3-4,9,11H,5-8,10H2,1-2H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDQPKBUJFJVPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NC2=C(C=CC(=C2)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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